![molecular formula C12H24Cl2O7 B6292508 Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether CAS No. 52559-90-7](/img/structure/B6292508.png)
Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether, also known as 1,11-Dichloro-3,6,9-trioxaundecane or Tetraethylene glycol dichloride, is a chemical compound with the molecular formula C8H16Cl2O3 and a molecular weight of 231.12 g/mol . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether can be synthesized through the reaction of tetraethylene glycol with thionyl chloride or phosphorus trichloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves the chlorination of tetraethylene glycol using thionyl chloride or phosphorus trichloride. The process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ether linkages can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Major Products Formed
Nucleophilic substitution: The major products are substituted ethers, amines, or thioethers.
Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.
Reduction: The major products are alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether involves its ability to undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by various nucleophiles . This property makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives with different functional groups .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(2-chloroethoxy)ethane: Similar structure but with fewer ether linkages.
Bis(2-chloroethyl)ether: Contains two chlorine atoms but lacks the extended ether chain.
2-[2-(2-Chloroethoxy)ethoxy]ethanol: Similar structure but with a hydroxyl group instead of a chlorine atom.
Uniqueness
Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether is unique due to its extended ether chain and the presence of two chlorine atoms, which provide multiple sites for chemical modification . This makes it a valuable intermediate for synthesizing a variety of complex organic molecules and materials .
Propiedades
IUPAC Name |
2-[1-chloro-2-[2-[2-[2-chloro-2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Cl2O7/c13-11(20-3-1-15)9-18-7-5-17-6-8-19-10-12(14)21-4-2-16/h11-12,15-16H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILFWGJSUHYFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(COCCOCCOCC(OCCO)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
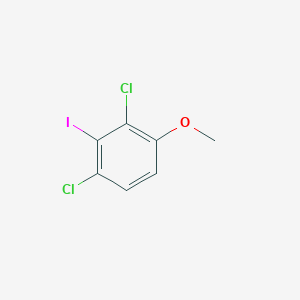
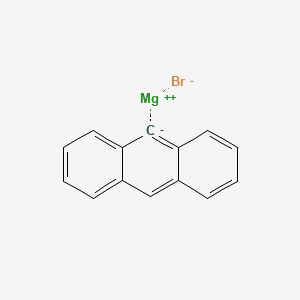

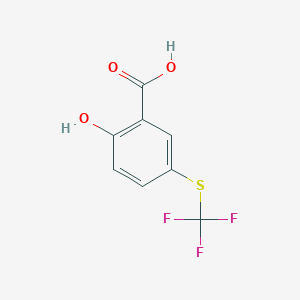
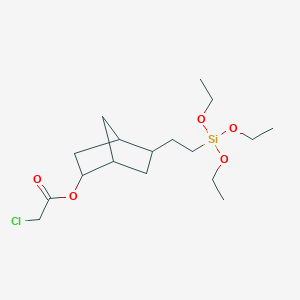
![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)
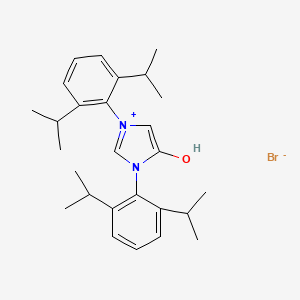
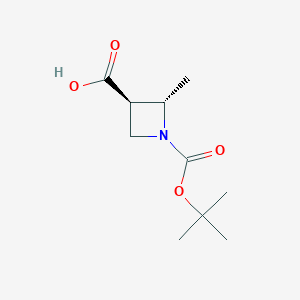
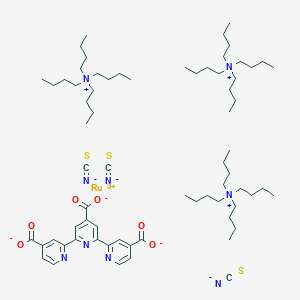
![[(2S,4S)-4-hydroxy-5-[(2S,4S)-5-hydroxy-6-(hydroxymethyl)-4-methyl-3-sulfonatooxyoxan-2-yl]oxy-2-methoxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate](/img/structure/B6292498.png)


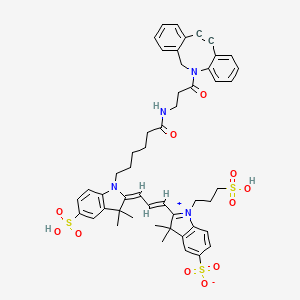
![2-[(1E,3E,5E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B6292524.png)
